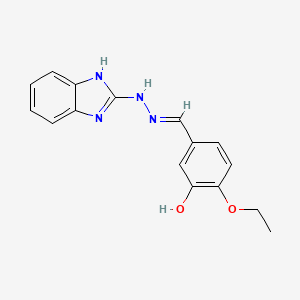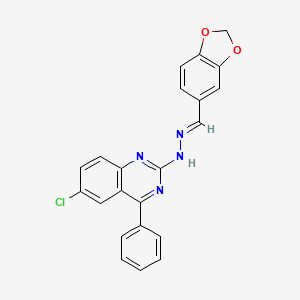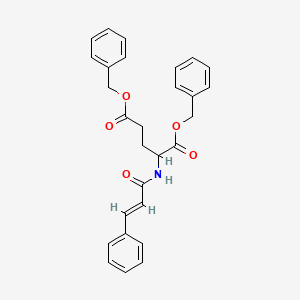
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide
描述
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide, also known as MTI-101, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTI-101 is a small molecule that belongs to the class of indolinecarboxamides and has been found to exhibit anticancer properties.
作用机制
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to inhibit the JAK/STAT pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to have minimal toxicity in normal cells and tissues, making it a promising anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to enhance the immune response against cancer cells, making it a potential immunotherapeutic agent.
实验室实验的优点和局限性
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has also been found to have good stability and solubility, making it suitable for in vivo studies. However, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has not been extensively studied in clinical trials, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for the research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide. One potential direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential as an immunotherapeutic agent, either alone or in combination with other immunotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide in clinical trials. Overall, the research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has shown promising results and has the potential to lead to the development of new and effective cancer therapies.
科学研究应用
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been tested against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown promising results.
属性
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-13-7-5-6-8-15(13)21(12)19(22)20-14-10-16(23-2)18(25-4)17(11-14)24-3/h5-8,10-12H,9H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKNXDVLBZABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dimethoxyphenyl)ethanone O-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}oxime](/img/structure/B3909216.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3909221.png)
![N'-(2-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909223.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909226.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909243.png)
![N-[1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909254.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B3909255.png)
![N-{5-[(5-iodo-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3909263.png)
![3-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B3909266.png)
![1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B3909268.png)



![2-{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B3909317.png)